molecular formula C8H13F2NO B6167968 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal CAS No. 2273436-68-1

2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal

Cat. No.: B6167968
CAS No.: 2273436-68-1
M. Wt: 177.19 g/mol
InChI Key: MPCBTQQOODZAOF-UHFFFAOYSA-N
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Description

2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal is an organic compound with the molecular formula C8H13F2NO It is characterized by the presence of a difluoromethyl group attached to an azetidine ring, which is further connected to a methylpropanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of a suitable amine with a halogenated compound under basic conditions to form the azetidine ring.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone. These reactions often require the presence of a base and a suitable solvent.

    Attachment of the Methylpropanal Moiety: The final step involves the attachment of the methylpropanal moiety to the azetidine ring. This can be achieved through various coupling reactions, such as the use of organometallic reagents or other suitable coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanoic acid.

    Reduction: Formation of 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The azetidine ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(trifluoromethyl)azetidin-1-yl]-2-methylpropanal: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-[3-(fluoromethyl)azetidin-1-yl]-2-methylpropanal: Similar structure but with a fluoromethyl group instead of a difluoromethyl group.

Uniqueness

2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal involves the reaction of difluoromethylamine with 2-methylpropanal in the presence of a suitable catalyst to form the intermediate 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanol, which is then oxidized to the final product using an oxidizing agent.", "Starting Materials": [ "Difluoromethylamine", "2-Methylpropanal", "Catalyst", "Oxidizing agent" ], "Reaction": [ "Step 1: Difluoromethylamine is reacted with 2-methylpropanal in the presence of a suitable catalyst to form the intermediate 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanol.", "Step 2: The intermediate 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanol is oxidized to the final product 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal using an oxidizing agent." ] }

CAS No.

2273436-68-1

Molecular Formula

C8H13F2NO

Molecular Weight

177.19 g/mol

IUPAC Name

2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal

InChI

InChI=1S/C8H13F2NO/c1-8(2,5-12)11-3-6(4-11)7(9)10/h5-7H,3-4H2,1-2H3

InChI Key

MPCBTQQOODZAOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)N1CC(C1)C(F)F

Purity

95

Origin of Product

United States

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